An In-Depth Technical Guide to Fmoc-D-Lys(Ivdde)-OH for Advanced Peptide Synthesis
An In-Depth Technical Guide to Fmoc-D-Lys(Ivdde)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Fmoc-D-Lys(Ivdde)-OH: A Gateway to Complex Peptides
Fmoc-D-Lys(Ivdde)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of sophisticated peptide structures with high precision.[1] Its primary function lies in the strategic incorporation of a D-lysine residue into a growing peptide chain, where the side-chain's primary amine is masked by the selectively removable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group. This orthogonal protection strategy is paramount for the synthesis of branched, cyclic, and site-specifically labeled peptides, which are of significant interest in drug discovery and development.[1][2][3]
The utility of the Ivdde group stems from its stability under the basic conditions required for the removal of the N-α-Fmoc group (typically with piperidine) and the acidic conditions used for the final cleavage of the peptide from the resin.[4] However, the Ivdde group can be selectively and mildly cleaved using a solution of hydrazine, leaving other protecting groups intact. This critical feature allows for the unmasking of the lysine's ε-amino group at a specific point during the synthesis, providing a reactive handle for further chemical modifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Fmoc-D-Lys(Ivdde)-OH is presented below.
| Property | Value |
| Synonym | Nα-Fmoc-Nε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-lysine |
| CAS Number | 1272755-33-5 |
| Molecular Formula | C₃₄H₄₂N₂O₆ |
| Molecular Weight | 574.71 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMF and other common SPPS solvents |
| Storage | -10 to -25°C |
Harnessing Fmoc-D-Lys(Ivdde)-OH in Experimental Workflows
The strategic use of Fmoc-D-Lys(Ivdde)-OH opens avenues for creating peptides with diverse architectures and functionalities. Below are detailed experimental protocols for its application in the synthesis of branched and cyclic peptides, along with a workflow for site-specific labeling.
Experimental Protocols
1. Synthesis of a Branched Peptide
This protocol outlines the synthesis of a branched peptide where a secondary peptide chain is grown from the side chain of a D-lysine residue.
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Materials:
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Rink Amide resin
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Fmoc-protected amino acids (including Fmoc-D-Lys(Ivdde)-OH)
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Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)
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Base (e.g., NMM or DIPEA)
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20% (v/v) piperidine in DMF
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5% (v/v) hydrazine in DMF
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
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Anhydrous DMF
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Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
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Main Chain Elongation:
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Perform standard Fmoc-SPPS cycles to assemble the main peptide chain up to the desired branching point.
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For each coupling, use 4 equivalents of the Fmoc-amino acid, 3.8 equivalents of HBTU/HOBt, and 8 equivalents of DIPEA in DMF. Allow the coupling to proceed for 1-2 hours at room temperature.
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Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
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Incorporation of the Branching Point: Couple Fmoc-D-Lys(Ivdde)-OH using the same coupling protocol as in the previous step.
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Continuation of Main Chain Synthesis: Continue elongating the main peptide chain to the desired length following standard Fmoc-SPPS protocols.
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Selective Ivdde Deprotection:
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Wash the resin thoroughly with DMF.
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Treat the resin with 5% hydrazine in DMF (3 x 10 minutes) to remove the Ivdde group from the D-lysine side chain.
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Wash the resin extensively with DMF to remove all traces of hydrazine.
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Branched Chain Synthesis: Synthesize the secondary peptide chain on the now-free ε-amino group of the D-lysine residue using standard Fmoc-SPPS cycles.
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Final Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
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Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
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Purification: Purify the branched peptide by reverse-phase HPLC.
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2. On-Resin Cyclization via Lysine Side Chain
This protocol describes the formation of a cyclic peptide through an amide bond between the N-terminus and the lysine side chain.
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Materials:
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2-Chlorotrityl chloride resin pre-loaded with the C-terminal amino acid
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Fmoc-protected amino acids (including Fmoc-D-Lys(Ivdde)-OH)
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Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)
-
Base (e.g., NMM or DIPEA)
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20% (v/v) piperidine in DMF
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2% (v/v) hydrazine in DMF
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Cyclization reagents (e.g., PyBOP, DIPEA)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
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Anhydrous DMF
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Procedure:
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Linear Peptide Synthesis: Assemble the linear peptide on the 2-chlorotrityl resin using standard Fmoc-SPPS, incorporating Fmoc-D-Lys(Ivdde)-OH at the desired position.
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N-terminal Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
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Selective Ivdde Deprotection:
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Wash the resin thoroughly with DMF.
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Treat the resin with 2% hydrazine in DMF (3 x 3 minutes) to deprotect the lysine side chain.
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Wash the resin extensively with DMF.
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On-Resin Cyclization:
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Swell the resin in DMF.
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Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
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Allow the cyclization reaction to proceed overnight at room temperature.
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Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in the branched peptide protocol.
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Quantitative Data Presentation
The efficiency of Ivdde removal and the purity of the resulting peptides are critical parameters. The following tables summarize key quantitative data from representative experiments.
Table 1: Optimization of Ivdde Removal
| Hydrazine Concentration | Reaction Time | Number of Repetitions | Deprotection Efficiency |
| 2% | 3 min | 3 | Incomplete |
| 2% | 5 min | 3 | ~50% |
| 4% | 3 min | 3 | Near complete |
Data adapted from an optimization study on a model peptide.
Table 2: Purity of Peptides Synthesized using Microwave-Enhanced SPPS with Fmoc-Lys(Ivdde)-OH
| Peptide | Synthesis Time | Crude Purity |
| Lactoferricin-lactoferrampin chimera | < 5 hours | 77% |
| Histone H2B-1A fragment conjugate | < 5 hours | 75% |
| Tetra-branched antifreeze peptide analog | < 5 hours | 71% |
Data from a study on microwave-assisted synthesis of branched peptides.
Visualizing Experimental Workflows and Logical Relationships
Graphviz diagrams provide a clear visual representation of complex workflows and relationships.
Conclusion
Fmoc-D-Lys(Ivdde)-OH is an indispensable tool for the modern peptide chemist. Its unique orthogonal protecting group strategy allows for the precise and efficient synthesis of complex peptides that would otherwise be challenging to produce. The ability to create branched, cyclic, and site-specifically modified peptides opens up a vast landscape for the development of novel therapeutics, diagnostic agents, and research tools. A thorough understanding of its properties and the optimization of its use in experimental protocols, as outlined in this guide, are essential for researchers and drug development professionals seeking to push the boundaries of peptide science.
